N6-Cyclohexyladenosine

Overview

Description

N6-Cyclohexyladenosine is a synthetic compound that belongs to the class of adenosine receptor agonists. It is specifically known for its selective activation of the adenosine A1 receptor. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the fields of neuroprotection and cardiovascular health .

Mechanism of Action

Target of Action

N6-Cyclohexyladenosine (CHA) is a selective agonist for the adenosine A1 receptor . The adenosine A1 receptor plays a crucial role in various physiological processes, including inhibition of neurotransmitter release, regulation of heart rate, and neuroprotection .

Mode of Action

CHA interacts with the adenosine A1 receptor, leading to a series of intracellular events. As an agonist, CHA binds to the A1 receptor, triggering a conformational change that activates the receptor . This activation can lead to various cellular responses, such as inhibition of adenylate cyclase activity, decreased cyclic AMP levels, and reduced neurotransmitter release .

Biochemical Pathways

The activation of the adenosine A1 receptor by CHA can influence several biochemical pathways. For instance, it can modulate the activity of adenylate cyclase and decrease the level of cyclic AMP, a key secondary messenger in cells . This modulation can affect various downstream effects, such as neurotransmitter release and neuronal excitability .

Result of Action

CHA exerts various effects at the molecular and cellular levels. For instance, it has been found to exert anticonvulsant effects and protect against neuronal death . Additionally, CHA can prevent thermogenesis and other responses such as shivering in response to cold, and it can initiate hibernation in animals .

Action Environment

The action, efficacy, and stability of CHA can be influenced by various environmental factors. For example, the presence of other neurotransmitters or drugs, the state of the target cells, and the physiological condition of the organism can all impact the action of CHA

Biochemical Analysis

Biochemical Properties

N6-Cyclohexyladenosine interacts with the adenosine A1 receptor, acting as an agonist . This interaction is crucial in preventing thermogenesis and other responses such as shivering in response to cold . Furthermore, this compound has been found to initiate hibernation in animals .

Cellular Effects

This compound exerts anticonvulsant effects and protects against neuronal death . It has also been found to inhibit the pressor effects of lumbar sympathetic nerve stimulation in rats . These effects highlight the influence of this compound on cell function, including its impact on cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its binding interactions with the adenosine A1 receptor . As an agonist, it activates this receptor, leading to a cascade of downstream effects that include enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to achieve and maintain a prescribed target core body temperature between 32°C and 34°C for 24 hours . This indicates the compound’s stability and its long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, it has been used at a dose between 1.5 and 10 nmol to significantly diminish blood pressure and heart rate in a dose-dependent manner .

Metabolic Pathways

This compound is involved in several metabolic pathways. It plays a significant role in the regulation of free fatty acid metabolism and lipolysis . It also influences the cardiovascular system, regulating heart rate and blood pressure .

Subcellular Localization

The subcellular localization of this compound is not explicitly stated in the available literature. Given its interaction with the adenosine A1 receptor, it is likely that it localizes to areas where this receptor is present .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N6-Cyclohexyladenosine typically involves the alkylation of adenosine with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the N6-substituted product. The process involves the following steps:

Protection of Hydroxyl Groups: Adenosine is first protected at the 2’, 3’, and 5’ hydroxyl groups using suitable protecting groups such as acetyl or benzoyl groups.

N6-Alkylation: The protected adenosine is then reacted with cyclohexylamine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form this compound.

Deprotection: The final step involves the removal of the protecting groups to yield the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully monitored to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: N6-Cyclohexyladenosine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N6-oxidized derivatives.

Reduction: Reduction reactions can yield N6-reduced analogs.

Substitution: this compound can undergo substitution reactions at the cyclohexyl group or the adenosine moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions include various N6-substituted adenosine derivatives, which can have different pharmacological properties .

Scientific Research Applications

N6-Cyclohexyladenosine has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study adenosine receptor interactions and to develop new adenosine receptor agonists.

Biology: In biological research, it is used to investigate the role of adenosine receptors in cellular signaling and metabolism.

Medicine: this compound has potential therapeutic applications in neuroprotection, cardiovascular health, and as an anti-inflammatory agent.

Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control.

Comparison with Similar Compounds

Adenosine: The natural ligand for adenosine receptors, with broader receptor activity.

N6-Phenyladenosine: Another N6-substituted adenosine analog with different receptor selectivity.

N6-Benzyladenosine: Known for its selective activation of adenosine A1 receptors.

Uniqueness: N6-Cyclohexyladenosine is unique due to its high selectivity for the adenosine A1 receptor and its ability to induce hypothermic and hibernation-like states. This makes it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-[6-(cyclohexylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O4/c22-6-10-12(23)13(24)16(25-10)21-8-19-11-14(17-7-18-15(11)21)20-9-4-2-1-3-5-9/h7-10,12-13,16,22-24H,1-6H2,(H,17,18,20)/t10-,12-,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBULDQSDUXAPJ-XNIJJKJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N6-Cyclohexyladenosine exert its effects within the body?

A1: this compound primarily functions as an agonist of the adenosine A1 receptor (A1AR) [, , , , , , , , , , , , ]. This means it binds to this receptor and mimics the actions of adenosine, an endogenous nucleoside with widespread physiological roles, including modulation of neuronal excitability and regulation of various physiological processes [, ].

Q2: What are the downstream effects of activating A1AR with this compound?

A2: Activation of A1AR by CHA elicits a variety of responses depending on the tissue and specific signaling pathways involved. Some noteworthy effects include:

- Inhibition of Neurotransmission: CHA reduces neuronal excitability by inhibiting the release of neurotransmitters such as acetylcholine and noradrenaline [, ]. This action contributes to its anticonvulsant properties [, , , , , ].

- Cardiovascular Effects: CHA can induce bradycardia, reduce heart rate, and influence blood pressure [, , ]. It can also cause vasoconstriction in certain vascular beds, like renal blood vessels [, , , ].

- Metabolic Effects: CHA can modulate glucose metabolism in the heart, potentially impacting energy production and utilization in cardiac tissue [].

- Induction of Hypothermia: CHA has demonstrated the ability to lower body temperature, particularly in animal models of stroke and hibernation [, ].

Q3: Are the effects of this compound solely mediated by A1AR?

A3: While CHA exhibits high affinity for A1AR, research suggests it can interact with A2 adenosine receptors (A2AR) at higher concentrations [, , , ]. The specific effects mediated by A2AR activation may differ from those of A1AR and can depend on factors such as tissue type and receptor subtype (A2A or A2B) [].

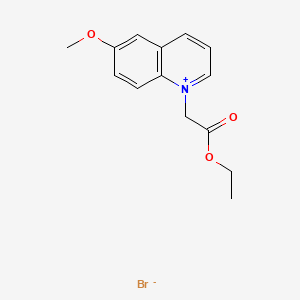

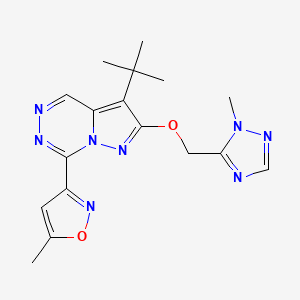

Q4: What is the molecular structure of this compound?

A4: this compound is an adenosine derivative where a cyclohexyl group is attached to the nitrogen atom at position 6 of the adenine ring.

Q5: Could you provide the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C16H23N5O4, and its molecular weight is 353.39 g/mol.

Q6: How do structural modifications to the adenosine molecule influence the activity and selectivity of analogs like this compound?

A6: Research indicates that even small alterations to the adenosine structure can significantly impact its binding affinity and selectivity for A1 and A2 receptors [, , ]. For example:

- Ribose Modifications: Changes to the ribose moiety, such as the addition of a 2'-O-methyl group, can influence both the metabolic stability and receptor subtype selectivity [].

Q7: What types of in vitro and in vivo studies have been conducted using this compound?

A7: Researchers have employed a range of models to investigate the effects of CHA:

- Isolated Tissues: Studies using isolated blood vessels, tracheal preparations, and heart muscle have helped characterize the vasodilatory, bronchodilatory, and cardiac effects of CHA, respectively [, , , , ].

- Cell Culture: Experiments with primary cell cultures, such as juxtaglomerular cells, have provided insights into the molecular mechanisms by which CHA influences renin release and potentially blood pressure regulation [].

- Animal Models: Rodent models have been instrumental in evaluating the potential of CHA as a therapeutic agent in conditions such as stroke [, ], convulsions [, , , ], and for inducing hypothermia [, ].

Q8: What are some limitations of the current research on this compound?

A8: Despite its potential, further research is necessary to address certain limitations:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

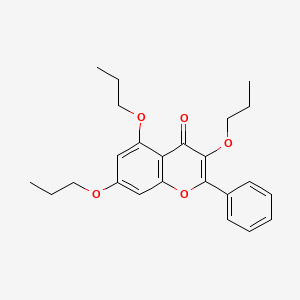

![(2s)-2-(2-{[1-(4-Methoxybenzoyl)-2-Methyl-5-(Trifluoromethoxy)-1h-Indol-3-Yl]methyl}phenoxy)propanoic Acid](/img/structure/B1676817.png)

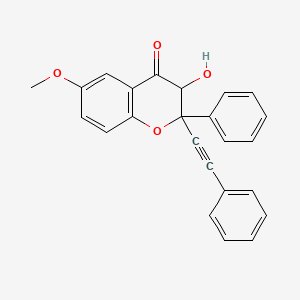

![N-(2-amino-5-(thiophen-2-yl)phenyl)-6-(2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-8-yl)nicotinamide](/img/structure/B1676818.png)

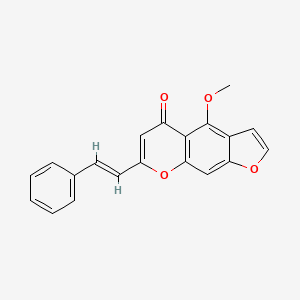

![3,5-diethyl 2-methyl-6-phenyl-4-[(E)-2-phenylethenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1676824.png)